molecular formula C20H15ClF3N3O2 B14988003 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988003
M. Wt: 421.8 g/mol
InChI Key: PKBDFFOEWWIPEY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)aniline
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C20H15ClF3N3O2

Molecular Weight

421.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H15ClF3N3O2/c1-2-12-3-6-14(7-4-12)27-10-9-17(28)18(26-27)19(29)25-13-5-8-16(21)15(11-13)20(22,23)24/h3-11H,2H2,1H3,(H,25,29)

InChI Key

PKBDFFOEWWIPEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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